An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Chemistry
Introduction: The Strategic Importance of Halogenated Pyridines
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science, with nitrogen-containing rings like pyridine being particularly prevalent.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, into these structures can profoundly alter their physicochemical and biological properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.
This guide focuses on 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone , a trifunctional building block that combines the features of a pyridine core, a fluorine substituent, a bromine atom, and a ketone group. This unique combination makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemicals. Its structure offers multiple reaction sites, allowing for selective chemical modifications to explore chemical space and develop novel compounds with desired properties.
Physicochemical and Structural Properties
The fundamental properties of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone are crucial for its handling, reaction setup, and characterization. Below is a summary of its key identifiers and properties.
| Property | Value | Source |
| CAS Number | 1308669-76-2 | [4] |
| Molecular Formula | C₇H₅BrFNO | [4] |
| Molecular Weight | 218.02 g/mol | [4] |
| Appearance | (Predicted) Solid | [5] |
| Purity | Typically >95% | [4] |
| SMILES | CC(=O)c1c(F)cncc1Br | [6] |
| InChI Key | (Not explicitly found for this isomer) |
Structural Visualization
The spatial arrangement of the atoms in 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is depicted below. The pyridine ring is substituted at the 3, 4, and 5 positions with bromo, acetyl, and fluoro groups, respectively.
Caption: Chemical structure of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone.
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The fluorine atom will likely cause splitting of the adjacent proton signals.
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¹³C NMR: The carbon NMR would show signals for the two carbons of the acetyl group and the five carbons of the pyridine ring. The carbons attached to fluorine and bromine will have their chemical shifts significantly influenced by these halogens.
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IR Spectroscopy: Key absorption bands would be expected for the carbonyl (C=O) stretch of the ketone (around 1700 cm⁻¹), C-F bond stretches, and various vibrations corresponding to the substituted pyridine ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (218.02 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Reactivity
Plausible Synthetic Routes
A potential multi-step synthesis could involve:
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Directed Ortho-Metalation: Treatment of 3-bromo-5-fluoropyridine with a strong base like lithium diisopropylamide (LDA) could lead to deprotonation at the C4 position, which is activated by both the fluorine and the ring nitrogen.
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Acylation: The resulting organolithium intermediate can then be quenched with an acetylating agent, such as N-acetylmorpholine or acetyl chloride, to introduce the ethanone moiety at the C4 position.
Caption: A plausible synthetic workflow for the target compound.
Causality in Experimental Design: The choice of a strong, non-nucleophilic base like LDA is critical to ensure selective deprotonation without displacing the bromo or fluoro substituents. The low reaction temperature (-78 °C) is essential to maintain the stability of the highly reactive organolithium intermediate.
Reactivity and Synthetic Utility
The true value of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone lies in its versatile reactivity, providing multiple avenues for further chemical modification:
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Cross-Coupling Reactions: The bromine atom at the C3 position is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position can be susceptible to displacement by strong nucleophiles, further expanding the synthetic possibilities.
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Ketone Chemistry: The acetyl group can undergo various transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a handle for aldol-type condensations.
Applications in Drug Discovery and Agrochemicals
Halogenated heterocyclic ketones are privileged structures in medicinal chemistry and agrochemical research. While specific applications of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone are not yet widely published, its structural motifs are present in numerous biologically active molecules.
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Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule provide the necessary vectors for chemists to orient substituents towards key binding pockets in an enzyme's active site.
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Intermediate for Insecticides: Related compounds, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, are key intermediates in the synthesis of modern insecticides like Rynaxypyr.[11] This highlights the potential of brominated pyridines as building blocks in the agrochemical industry.
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Probes for CNS Disorders: The ability to modulate lipophilicity and metabolic stability through fluorination makes this class of compounds interesting for developing agents that can cross the blood-brain barrier and target central nervous system disorders.
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Antidiabetic Agents: Derivatives of brominated heterocycles have been explored as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes.[12]
Safety and Handling
Based on available supplier data, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.[6] The compound is associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory procedures for handling chemical reagents should be strictly followed. The compound should be stored in a cool, dry place, sealed from moisture.[6]
Conclusion
1-(3-Bromo-5-fluoropyridin-4-yl)ethanone is a highly functionalized chemical building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its unique arrangement of a reactive bromine atom, a metabolically robust fluorine atom, and a versatile ketone group on a pyridine scaffold makes it an attractive starting point for creating diverse molecular architectures. As research continues, the application of this and similar halogenated pyridines is expected to expand, leading to the development of new therapeutics, agrochemicals, and functional materials.
References
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
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ResearchGate. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available from: [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available from: [Link]
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MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]
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Semantic Scholar. Reactions with 4‐Bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one: New Fused Pyrazole Derivatives. (1987). Available from: [Link]
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PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Available from: [Link]
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orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]
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MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]
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ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]
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NIH PubMed Central. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Available from: [Link]
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SpectraBase. 1-(3-Bromo-4-thienyl)-ethanone - Optional[MS (GC)] - Spectrum. Available from: [Link]
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Lead Sciences. 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone. Available from: [Link]
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ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]
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